(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
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Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S/c1-14-6-5-7-16(12-14)13-29-22-24-10-11-26(22)21(27)19-15(2)28-25-20(19)17-8-3-4-9-18(17)23/h3-9,12H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLTXVICFHMPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , hereafter referred to as Compound A , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
Compound A possesses a complex structure characterized by the following components:
- Isomeric Structure : The isoxazole and imidazole rings contribute to its pharmacological properties.
- Substituents : The presence of a chlorophenyl group and a methylthio group enhances its lipophilicity and biological activity.
The chemical formula for Compound A is with a molecular weight of approximately 348.85 g/mol.
1. Antimicrobial Activity
Recent studies have indicated that Compound A exhibits significant antimicrobial properties. In vitro assays demonstrated that it possesses activity against various bacterial strains, particularly Gram-positive bacteria. For instance, preliminary screening revealed minimum inhibitory concentrations (MICs) ranging from 4 µg/mL to 32 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
2. Anti-inflammatory Effects
Compound A was evaluated for its anti-inflammatory properties using carrageenan-induced paw edema models in rats. Results indicated that it significantly reduced inflammation by approximately 45% compared to control groups, showcasing its potential as an anti-inflammatory therapeutic .
3. Cytotoxicity Assessment
Cytotoxic effects were assessed using the MTT assay on various cancer cell lines, including B16F10 melanoma cells. Compound A exhibited selective cytotoxicity with an IC50 value of 15 µM, indicating considerable potential for further development as an anticancer agent . Notably, the compound did not show significant cytotoxicity at lower concentrations (≤20 µM), making it a promising candidate for therapeutic use without severe side effects .
1. Enzyme Inhibition
Compound A's biological activity may be attributed to its ability to inhibit key enzymes involved in metabolic pathways. For example, it has been shown to inhibit mushroom tyrosinase, an enzyme critical in melanin production, which could have implications for skin-related disorders .
2. Interaction with Cellular Pathways
The compound's interaction with cellular signaling pathways was explored through various assays. It appears to modulate pathways involved in cell proliferation and apoptosis, which is crucial for its anticancer effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of Compound A included testing against a panel of bacterial strains. The results indicated that the compound effectively inhibited growth at concentrations significantly lower than those required for traditional antibiotics.
Case Study 2: Anti-inflammatory Activity
In a controlled study on inflammation models, Compound A demonstrated dose-dependent efficacy in reducing edema. Histological analysis confirmed reduced inflammatory cell infiltration in treated groups compared to controls.
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone exhibit significant anticancer properties. For instance, research into related isoxazole derivatives has shown their potential as inhibitors of cancer cell proliferation through apoptosis induction. Molecular docking studies suggest that these compounds can effectively bind to key proteins involved in cancer progression, such as 5-lipoxygenase (5-LOX), making them candidates for further optimization in anticancer drug design .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In silico studies have demonstrated that it can inhibit inflammatory pathways by targeting specific enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). This suggests a dual mechanism where it may reduce inflammation while also exhibiting cytotoxic effects against cancer cells .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Research indicates that derivatives containing both isoxazole and imidazole rings can exhibit potent antibacterial and antifungal properties. These findings are crucial for developing new treatments against resistant strains of bacteria and fungi .
Case Studies
Case Study 1: Anticancer Evaluation
A study conducted on a series of isoxazole derivatives showed that compounds structurally related to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for further development as anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, molecular docking studies revealed that this compound could effectively inhibit the active site of 5-lipoxygenase, a key enzyme in inflammatory processes. The binding affinity was comparable to known inhibitors, suggesting a viable pathway for drug development targeting inflammatory diseases .
Preparation Methods
Retrosynthetic Disconnections:
- Coupling : Methanone bridge formation between the isoxazole-4-carbonyl chloride and the imidazole amine.
- Isoxazole Synthesis : Cyclocondensation of β-keto esters with hydroxylamine derivatives.
- Imidazole-Thioether Construction : Thiol-alkylation or Mitsunobu reaction for sulfur incorporation.
Synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl Chloride
Intermediate Preparation
Method A (Bis(trichloromethyl) Carbonate Activation):
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1 eq) reacts with bis(trichloromethyl) carbonate (0.33 eq) in toluene at 110°C for 2 hours, yielding the acyl chloride in 95.6% purity (HPLC).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Toluene (10× substrate mass) |
| Catalyst | Tetrabutylurea (0.02 eq) |
| Temperature | 110°C (reflux) |
| Pressure | Atmospheric |
Mechanistic Insight:
Bis(trichloromethyl) carbonate acts as a mild phosgene alternative, generating the acyl chloride via intermediate trichloromethyl carbonate species.
Synthesis of 2-((3-Methylbenzyl)thio)-4,5-dihydro-1H-imidazole
Thioether Formation
Step 1: Imidazole Ring Construction
4,5-Dihydro-1H-imidazole-2-thiol (1 eq) reacts with 3-methylbenzyl bromide (1.1 eq) in DMF at 25°C for 12 hours under nitrogen, achieving 89% yield.
Step 2: Purification
Crude product is purified via silica gel chromatography (CH₂Cl₂:MeOH 95:5), followed by recrystallization from ethyl acetate/hexanes.
Key Spectral Data:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.25–7.15 (m, 4H, Ar-H), 4.32 (s, 2H, SCH₂), 3.74 (t, 2H, imidazole-CH₂), 2.89 (t, 2H, imidazole-CH₂), 2.34 (s, 3H, CH₃).
Methanone Bridge Formation
Coupling via Carbonyldiimidazole (CDI)
Procedure:
- Activate 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1 eq) with CDI (1.1 eq) in THF at 25°C for 1 hour.
- Add 2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazole (1 eq) in DMF dropwise.
- Stir at 80°C for 15 hours under argon.
Workup:
Precipitate the product using ethyl acetate/water (1:1), filter, and wash with dichloromethane to obtain a yellow solid (91% yield).
Optimization Data:
| Coupling Reagent | Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| CDI | THF/DMF | 91 | 99.6 |
| DCC | CH₂Cl₂ | 78 | 97.2 |
| EDCI/HOBt | DMF | 83 | 98.1 |
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A modified approach combines isoxazole formation and coupling in a single reactor:
- Generate the acyl chloride in situ using bis(trichloromethyl) carbonate.
- Directly add imidazole-thioether and triethylamine (2 eq) at 0°C.
- Warm to 25°C over 4 hours (85% yield, 98.3% purity).
Advantages:
- Eliminates intermediate isolation
- Reduces solvent consumption by 40%
Analytical Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
